N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide: is an organic compound that features a sulfonamide group attached to a thiophene ring, which is further substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, is brominated to introduce a bromine atom at the 2-position.
Thiophene Formation: The brominated intermediate is then reacted with thiophene-2-sulfonyl chloride under suitable conditions to form the thiophene ring.
Chlorination: Finally, the compound is chlorinated to introduce a chlorine atom at the 5-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The thiophene ring allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonamide group.
Reduction Products: Reduced forms of the sulfonamide group or the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for potential use in pharmaceuticals due to its bioactive properties.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-iodo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide
- N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-(4-bromophenyl)-acetamide
Uniqueness:
- Substitution Pattern: The specific substitution pattern of bromine and chlorine atoms on the thiophene ring makes it unique.
- Reactivity: The presence of both bromine and chlorine atoms allows for diverse chemical reactivity.
- Applications: Its potential applications in various fields, including medicinal chemistry and materials science, distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C11H9BrClNO2S2 |
---|---|
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9BrClNO2S2/c1-7-2-3-9(8(12)6-7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
InChI-Schlüssel |
WLPQPCXONRTSOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.